molecular formula C15H15NO2S B12577640 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one CAS No. 304475-03-4

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one

Cat. No.: B12577640
CAS No.: 304475-03-4
M. Wt: 273.4 g/mol
InChI Key: PCPIZVNTTMGNFJ-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridinone ring, a thiophene ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridinone precursor with a thiophene derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one: shares similarities with other heterocyclic compounds containing pyridinone and thiophene rings.

    Thiophene derivatives: Compounds with thiophene rings exhibit similar chemical reactivity and applications.

    Pyridinone derivatives: Compounds with pyridinone rings are used in various chemical and biological contexts.

Uniqueness

The unique combination of functional groups and ring structures in this compound distinguishes it from other compounds

Properties

CAS No.

304475-03-4

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one

InChI

InChI=1S/C15H15NO2S/c1-9-7-11(3)16-15(18)13(9)14(17)10(2)8-12-5-4-6-19-12/h4-8H,1-3H3,(H,16,18)

InChI Key

PCPIZVNTTMGNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CS2)C)C

Origin of Product

United States

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